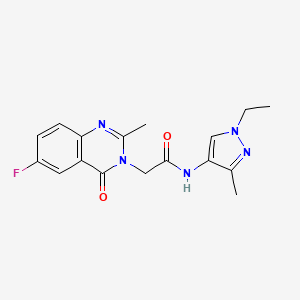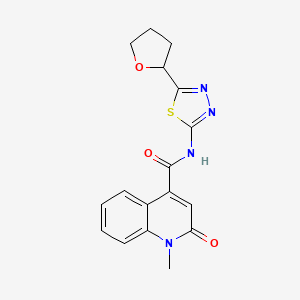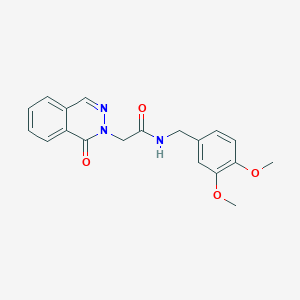
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a quinazolinone moiety, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized from 2-aminobenzoic acid derivatives through a series of reactions including acylation and cyclization.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinazolinone derivative using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in oncology and anti-inflammatory research.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can significantly influence its chemical properties, such as lipophilicity and metabolic stability. This makes it unique compared to its analogs and may enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H18FN5O2 |
|---|---|
Molecular Weight |
343.36 g/mol |
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H18FN5O2/c1-4-22-8-15(10(2)21-22)20-16(24)9-23-11(3)19-14-6-5-12(18)7-13(14)17(23)25/h5-8H,4,9H2,1-3H3,(H,20,24) |
InChI Key |
DTLHXITYXUBYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10995567.png)

![N-[(1S)-1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-(4-methoxy-1H-indol-1-YL)acetamide](/img/structure/B10995591.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B10995596.png)
![2-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10995603.png)

![N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10995613.png)
![5-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10995619.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B10995623.png)
![methyl (2E)-5-benzyl-2-{[3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10995632.png)

![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10995644.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B10995646.png)
![4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10995656.png)
